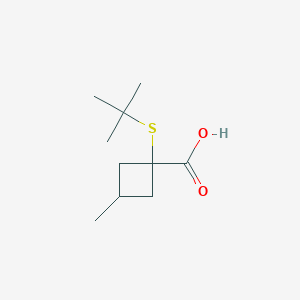
1-(Tert-butylsulfanyl)-3-methylcyclobutane-1-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(Tert-butylsulfanyl)-3-methylcyclobutane-1-carboxylic acid is an organic compound characterized by the presence of a tert-butylsulfanyl group attached to a cyclobutane ring
Preparation Methods
The synthesis of 1-(Tert-butylsulfanyl)-3-methylcyclobutane-1-carboxylic acid typically involves the reaction of tert-butylthiol with a suitable cyclobutane derivative. One common method includes the use of tert-butylsulfanyl chloride, which reacts with a cyclobutane carboxylic acid derivative under controlled conditions to yield the desired product . Industrial production methods often involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity.
Chemical Reactions Analysis
1-(Tert-butylsulfanyl)-3-methylcyclobutane-1-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The tert-butylsulfanyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol using reducing agents like lithium aluminum hydride.
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., amines, thiols). The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-(Tert-butylsulfanyl)-3-methylcyclobutane-1-carboxylic acid has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Mechanism of Action
The mechanism of action of 1-(Tert-butylsulfanyl)-3-methylcyclobutane-1-carboxylic acid involves its interaction with specific molecular targets and pathways. For instance, its derivatives have been shown to inhibit enzymes involved in inflammatory pathways, such as 5-lipoxygenase-activating protein (FLAP). By binding to FLAP, the compound can reduce the synthesis of leukotrienes, which are mediators of inflammation .
Comparison with Similar Compounds
1-(Tert-butylsulfanyl)-3-methylcyclobutane-1-carboxylic acid can be compared with other similar compounds, such as:
Tetrahydro-4H-thiopyran-4-ones: These compounds also contain sulfur and exhibit similar reactivity patterns but differ in their ring structure and specific applications.
The uniqueness of this compound lies in its specific structural features, which confer distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
Biological Activity
1-(Tert-butylsulfanyl)-3-methylcyclobutane-1-carboxylic acid is an organic compound notable for its unique structural features, including a tert-butylsulfanyl group attached to a cyclobutane ring. This compound has garnered attention in the scientific community due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology.
- Molecular Formula : C10H18O2S
- Molecular Weight : 202.32 g/mol
- IUPAC Name : 1-tert-butylsulfanyl-3-methylcyclobutane-1-carboxylic acid
- InChI : InChI=1S/C10H18O2S/c1-7-5-10(6-7,8(11)12)13-9(2,3)4/h7H,5-6H2,1-4H3,(H,11,12)
Biological Activity Overview
Research indicates that derivatives of this compound exhibit various biological activities, including antimicrobial and anticancer properties. The compound's mechanism of action often involves the inhibition of specific enzymes associated with inflammatory pathways.
One significant mechanism involves the inhibition of 5-lipoxygenase-activating protein (FLAP), which plays a role in the synthesis of leukotrienes—mediators of inflammation. By binding to FLAP, the compound reduces leukotriene production, potentially alleviating inflammatory responses.
Antimicrobial Activity
A study focusing on the antimicrobial properties of various sulfur-containing compounds found that derivatives of this compound demonstrated effective activity against several bacterial strains. The evaluation included minimum inhibitory concentration (MIC) tests, revealing promising results compared to standard antibiotics.
Anticancer Properties
In vitro studies have shown that certain derivatives can induce apoptosis in cancer cell lines. For instance, a derivative exhibited cytotoxic effects on human breast cancer cells (MCF-7), with an IC50 value indicating significant potency. Further investigations are needed to elucidate the precise pathways involved in this activity .
Comparative Analysis with Similar Compounds
| Compound Name | Structure Type | Biological Activity |
|---|---|---|
| Tetrahydro-4H-thiopyran-4-one | Sulfur-containing cyclic compound | Antimicrobial properties |
| Terbufos | Organophosphate | Insecticide and nematicide |
| 3-Methylcyclobutane derivatives | Cycloalkanes | Various biological activities |
The comparison highlights how structural similarities can lead to diverse biological activities across different compounds.
Applications in Medicine and Industry
The potential applications of this compound extend beyond laboratory research:
- Pharmaceutical Development : Its derivatives are being explored as potential therapeutic agents for treating inflammatory diseases and various cancers.
- Agricultural Chemistry : The compound's antimicrobial properties suggest possible applications in developing new pesticides or fungicides.
Properties
Molecular Formula |
C10H18O2S |
|---|---|
Molecular Weight |
202.32 g/mol |
IUPAC Name |
1-tert-butylsulfanyl-3-methylcyclobutane-1-carboxylic acid |
InChI |
InChI=1S/C10H18O2S/c1-7-5-10(6-7,8(11)12)13-9(2,3)4/h7H,5-6H2,1-4H3,(H,11,12) |
InChI Key |
JURYPCDNHXBTSB-UHFFFAOYSA-N |
Canonical SMILES |
CC1CC(C1)(C(=O)O)SC(C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















